1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane
Description
Properties
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-23-15-12-21(14-8-6-13(18)7-9-14)19-16(15)17(22)20-10-4-2-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLCVSMLQJLPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCCCCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The starting materials include 4-fluorophenylboronic acid and 4-methoxyphenylboronic acid, which react with a pyrazole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The target compound’s uniqueness lies in its azepane-carbonyl moiety and methoxy-fluorophenyl substitution. Below is a comparative analysis with analogs from literature:
Key Findings from Comparative Analysis
- Bioactivity : Derivatives with electron-withdrawing groups (e.g., 4-F, 3-Cl) and aldehydes (e.g., 4c, 4e) exhibit strong antioxidant and anti-inflammatory properties . The target compound’s 4-fluorophenyl group may similarly enhance activity, while the azepane could improve pharmacokinetics (e.g., half-life).
- Structural Impact: Azepane vs. Smaller Rings: The azepane’s flexibility may enhance binding to larger enzyme pockets compared to rigid analogs like benzoyl derivatives . Methoxy Group: The 4-OCH3 substituent in the target and may improve solubility and metabolic stability versus non-polar groups (e.g., CF3 in ).
Physicochemical Properties (Inferred)
- Molecular Weight : The target compound’s azepane moiety increases molecular weight (~350–370 g/mol) compared to simpler analogs (~250–300 g/mol).
- Lipophilicity : The 4-fluorophenyl group and azepane may balance hydrophobicity, offering better blood-brain barrier penetration than polar pyridinyl derivatives .
Research Implications and Gaps
- Synthetic Routes : Similar compounds (e.g., ) were synthesized via Vilsmeier-Haack cyclization, suggesting feasibility for the target compound.
- Unanswered Questions :
- How does the azepane ring affect binding to biological targets compared to smaller substituents?
- Does the methoxy group enhance metabolic stability in vivo compared to halogenated analogs?
- Are there synergistic effects between the fluorophenyl and azepane groups in modulating activity?
Biological Activity
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]azepane is a compound that belongs to the class of pyrazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 295.31 g/mol. The structure includes a pyrazole ring, a fluorophenyl group, and an azepane moiety, which contribute to its biological properties.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their anti-inflammatory , antimicrobial , anticancer , and antidepressant activities. The specific biological activities of this compound are summarized in the following sections.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 26 |
| Compound B | HCT116 (Colon) | 0.39 |
| This compound | TBD | TBD |
In a study evaluating the anticancer efficacy of pyrazole derivatives, it was found that modifications on the pyrazole ring can enhance cytotoxicity against cancer cells, suggesting that this compound may also exhibit similar effects .
Anti-inflammatory Activity
Pyrazole compounds are recognized for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, a related compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Similar compounds have been reported to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
- Receptor Interaction : The fluorophenyl group enhances binding affinity to target proteins, potentially increasing the compound's efficacy in modulating biological pathways.
Case Studies
Several studies have evaluated the biological activities of pyrazole derivatives similar to this compound:
- Study on Anticancer Effects : A derivative was tested against various cancer cell lines (A549, HCT116), showing significant growth inhibition with IC50 values ranging from 0.39 µM to 26 µM .
- Anti-inflammatory Evaluation : In another study, pyrazole derivatives exhibited promising anti-inflammatory activity with IC50 values comparable to established NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
